![B612830 Amyloid b-Protein (1-46) CAS No. 285554-31-6](/img/structure/B612830.png)
Amyloid b-Protein (1-46)
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Overview
Description
Amyloid-β (Aβ) is a polypeptide containing 39 to 43 amino acids produced by proteolysis of amyloid precursor protein (APP) by β- and γ-secretase . It can be produced by a variety of cells, circulating in the blood, cerebrospinal fluid, and interstitial fluid . Amyloid β-Protein (1-46) is a precursor of the secreted amyloid β-protein (1-40) and (1-42) .
Synthesis Analysis
Amyloid-β (Aβ) is produced by proteolysis of amyloid precursor protein (APP) by β- and γ-secretase . The synthesis and characterization of the amyloid beta peptide, Aβ1–42, have been efficiently prepared using a double linker system, markedly improving solubility and chromatographic peak resolution .Molecular Structure Analysis
A review of the multidisciplinary scientific literature reveals a large variety of amyloid-β (Aβ) oligomeric species, differing in molecular weight, conformation, and morphology . The conformations of the different Aβ species are stabilized by intra- and inter-molecular hydrogen bonds and by electrostatic and hydrophobic interactions .Chemical Reactions Analysis
Amyloid formation from a solution of a peptide or protein is a phase transition which results in highly ordered fibrils in a solid phase that co-exist with a dilute solution phase consisting mainly of monomers and a minority population of oligomers . The chemical potential of the monomer is concentration-dependent, while that of the fibril is not .Physical And Chemical Properties Analysis
Amyloid gels will have negligible effects on diffusion of small molecules, but they prevent movement of colloidal-sized structures . Consequently, gel formation within neurons could completely block movement of transport vesicles in neuronal processes .Scientific Research Applications
Neurological Research
Amyloid beta-protein(1-46) is a key focus in neuroscience, particularly in the study of Alzheimer’s disease . The protein is a primary constituent of amyloid plaques found in the brains of Alzheimer’s patients . Research has shown that secreted amyloid-beta precursor protein functions as a GABABR1a ligand to modulate synaptic transmission . This has led to speculation about a yet unidentified cell-surface receptor for sAPPa .
Synthetic Applications
Amyloids, including Amyloid beta-protein(1-46), have potential use in material science, bioengineering, and synthetic chemistry . The highly stable, ordered, and customizable amyloid aggregates can be applied as templates to produce various nanomaterials or used as biomimetic catalysts .
Disease Modeling
Amyloid beta-protein(1-46) is used in disease modeling, particularly for Alzheimer’s disease . The pathway of amyloid-beta fibrillation formation and cellular damage is a significant area of study .
Drug Discovery
Amyloid beta-protein(1-46) is a target in the discovery of new drugs for Alzheimer’s disease . Understanding the structure and function of this protein can lead to the development of drugs that can inhibit its aggregation, potentially slowing the progression of the disease .
Biomaterial Synthesis
Amyloid beta-protein(1-46) is one of the major sources of proteins for biomaterial synthesis . Its ability to form highly ordered and stable structures makes it an ideal candidate for the development of new biomaterials .
Sensing Applications
The unique properties of amyloid beta-protein(1-46) aggregates make them useful in sensing applications . For example, changes in the aggregation state of the protein can be used to detect specific biological or chemical signals .
Mechanism of Action
Once reaching the cell surface, it is either cleaved by α-secretase to produce sAPPα or rapidly re-internalized by recognition of a “YENPTY” motif and subsequently recycled back to the cell surface by the recycling compartments or delivered to the lysosome for degradation through the endosomal–lysosomal systems .
Safety and Hazards
Future Directions
AmyloGraph is the first endeavor to present an overview of experimentally verified interactions between amyloid proteins. It has also been the first attempt to standardize reporting of the amyloid–amyloid interactions and present them in the interactive database . This new approach allows for more specific studies on amyloids and their interactions, by providing very well-defined data .
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTBZPLKUQHHLH-BQISHUBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C223H347N59O65S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4927 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid b-Protein (1-46) |
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